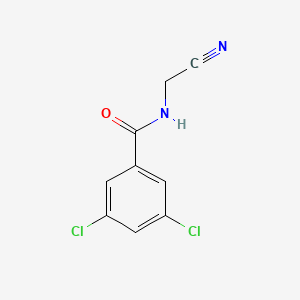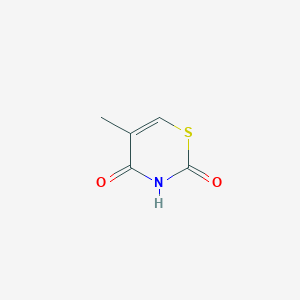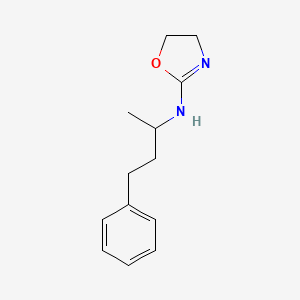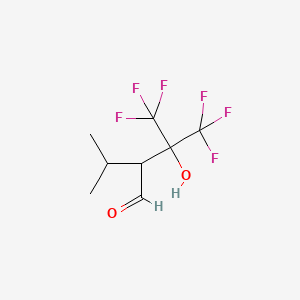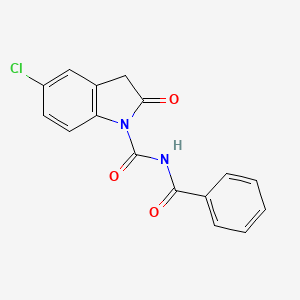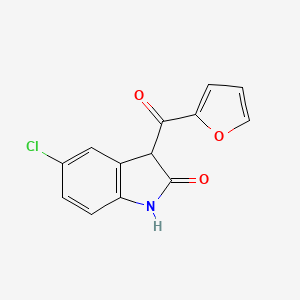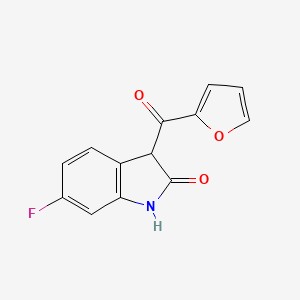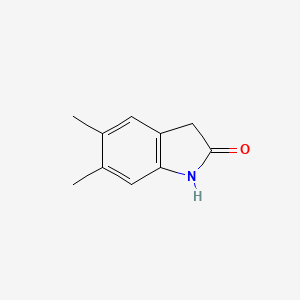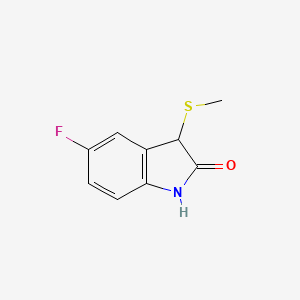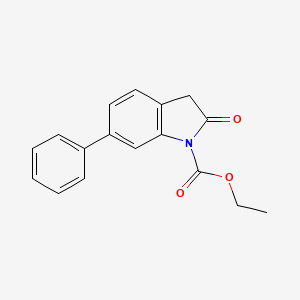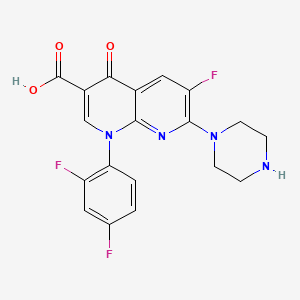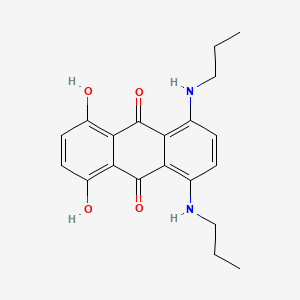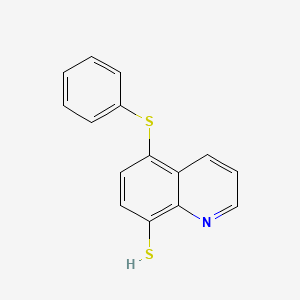
5-(Phenylthio)quinoline-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenylthio)quinoline-8-thiol is a heterocyclic compound that features a quinoline core substituted with a phenylthio group at the 5-position and a thiol group at the 8-position. Quinolines are well-known for their broad range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent such as sulfuric acid .
For the specific synthesis of 5-(Phenylthio)quinoline-8-thiol, a multi-step process may be employed:
Formation of the Quinoline Core: Aniline is reacted with glycerol and sulfuric acid to form the quinoline core.
Introduction of the Phenylthio Group: The quinoline core is then reacted with a phenylthiolating agent, such as phenyl disulfide, under basic conditions to introduce the phenylthio group at the 5-position.
Introduction of the Thiol Group: Finally, the thiol group is introduced at the 8-position using a thiolating agent such as thiourea or Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Phenylthio)quinoline-8-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phenylthio group can be reduced to form the corresponding thiol.
Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding thiols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-(Phenylthio)quinoline-8-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Phenylthio)quinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The phenylthio group can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the phenylthio and thiol groups.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of a thiol group.
5-Phenylquinoline: Contains a phenyl group at the 5-position without the thiol group.
Uniqueness
5-(Phenylthio)quinoline-8-thiol is unique due to the presence of both phenylthio and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
100549-76-6 |
|---|---|
Molecular Formula |
C15H11NS2 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
5-phenylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C15H11NS2/c17-13-8-9-14(12-7-4-10-16-15(12)13)18-11-5-2-1-3-6-11/h1-10,17H |
InChI Key |
JNBYBOMAZXKOKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C3C=CC=NC3=C(C=C2)S |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C3C=CC=NC3=C(C=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 4-[3-(1H-indazol-3-ylamino)-1-thioxopropyl]-](/img/structure/B3044819.png)
